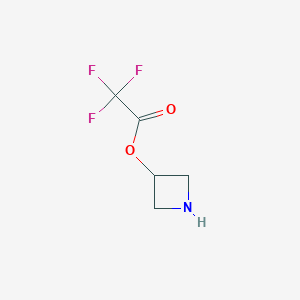![molecular formula C19H19N3O3 B12452118 Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate CAS No. 6088-60-4](/img/structure/B12452118.png)
Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate is a chemical compound that belongs to the class of phthalazine derivatives. Phthalazine derivatives are known for their significant biological activities and pharmacological properties. This compound is characterized by the presence of a phthalazine ring fused with a benzene ring, and an ethyl acetate group attached to the phthalazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate typically involves the reaction of 4-(4-methoxyanilino)phthalazin-1-one with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the phthalazine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various phthalazinone derivatives, reduced phthalazine compounds, and substituted phthalazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phthalazine derivatives.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2) or as a binder of gamma-aminobutyric acid (GABA) receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azelastin: An antihistamine with a similar phthalazine core structure.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
Uniqueness
Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate is unique due to its specific substitution pattern and the presence of the ethyl acetate group, which imparts distinct chemical and biological properties compared to other phthalazine derivatives .
Eigenschaften
CAS-Nummer |
6088-60-4 |
|---|---|
Molekularformel |
C19H19N3O3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
ethyl 2-[4-(4-methoxyanilino)phthalazin-1-yl]acetate |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-18(23)12-17-15-6-4-5-7-16(15)19(22-21-17)20-13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
NOFIASRFFVYWDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NN=C(C2=CC=CC=C21)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12452039.png)
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12452042.png)
![4-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12452048.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B12452055.png)
![4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12452058.png)
![3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452069.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12452081.png)

![1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B12452095.png)
![N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12452103.png)
![3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452109.png)
![(2E)-3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12452112.png)

